Physicochemical Properties of Methyl 2-[4-(prop-2-enamido)phenyl]acetate
Physicochemical Properties of Methyl 2-[4-(prop-2-enamido)phenyl]acetate
This guide details the physicochemical properties, synthesis, and reactivity profile of Methyl 2-[4-(prop-2-enamido)phenyl]acetate (also referred to as Methyl 4-acrylamidophenylacetate). This compound serves as a critical intermediate in the design of covalent inhibitors and proteolysis-targeting chimeras (PROTACs), leveraging its acrylamide "warhead" for targeted protein modification.
A Technical Guide for Covalent Ligand Design
Compound Identity & Structural Analysis[1][2][3]
Methyl 2-[4-(prop-2-enamido)phenyl]acetate is a bifunctional molecule featuring a Michael acceptor (acrylamide) and a methyl ester tail. It is primarily used to introduce a cysteine-reactive warhead into a scaffold or to serve as a fragment probe in chemoproteomics.
| Property | Detail |
| IUPAC Name | Methyl 2-[4-(prop-2-enamido)phenyl]acetate |
| Common Synonyms | Methyl 4-acrylamidophenylacetate; |
| Molecular Formula | |
| Molecular Weight | 219.24 g/mol |
| SMILES | COC(=O)Cc1ccc(NC(=O)C=C)cc1 |
| Key Functional Groups |
Structural Visualization
The molecule consists of a central phenyl ring substituted at the para positions. The electron-withdrawing acrylamide group at C4 activates the ring, while the acetate group at C1 provides a handle for further derivatization or binding interactions.
Figure 1: Functional decomposition of the molecule highlighting reactive and structural domains.
Physicochemical Profile
Understanding the physical state and stability of this intermediate is crucial for reproducible synthesis and biological testing.
Physical State & Solubility[1][4][5]
-
Appearance : Typically a white to off-white solid. The amide moiety facilitates intermolecular hydrogen bonding, raising the melting point compared to its ester precursors.
-
Melting Point : Predicted range 135–145 °C (Based on analogous
-acylated phenylacetates). -
Solubility :
-
High : DMSO, DMF, Methanol, Dichloromethane (DCM), Ethyl Acetate.
-
Low : Water, Hexanes, Diethyl Ether.
-
LogP (Calculated) : ~1.62. This indicates moderate lipophilicity, suitable for cell permeability but requiring organic co-solvents (e.g., 1% DMSO) for aqueous assays.
-
Stability & Reactivity Hazards
-
Polymerization : The terminal alkene is susceptible to radical polymerization, especially under light or heat.
-
Storage: Store at -20°C.
-
Stabilizer: Commercial preparations often contain traces of 4-methoxyphenol (MEHQ) to prevent polymerization.
-
-
Hydrolysis : The methyl ester is sensitive to base-catalyzed hydrolysis (saponification) and esterases in biological media (
in plasma < 60 min). -
Michael Addition : The acrylamide is an electrophile. It will react slowly with free thiols (e.g., Glutathione, DTT) in buffer. Avoid DTT in assay buffers ; use TCEP instead.
Synthetic Protocol
The synthesis involves the acylation of Methyl 4-aminophenylacetate with Acryloyl chloride . This protocol ensures high yield while preventing polymerization.
Reagents
-
Substrate : Methyl 4-aminophenylacetate [CAS: 52912-49-7]
-
Acylating Agent : Acryloyl chloride [CAS: 814-68-6]
-
Base : Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) -
Solvent : Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation : Dissolve Methyl 4-aminophenylacetate (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition : Add TEA (1.2 eq) and cool the solution to 0 °C using an ice bath.
-
Acylation : Add Acryloyl chloride (1.1 eq) dropwise over 15 minutes. Note: Exothermic reaction.[1][2]
-
Reaction : Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[3]
-
Workup :
-
Quench with saturated
solution. -
Extract with DCM (3x).
-
Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification : Recrystallize from EtOAc/Hexane or purify via flash chromatography (
, 0-40% EtOAc in Hexanes).
Figure 2: Acylation pathway via nucleophilic acyl substitution.
Spectroscopic Characterization
To validate the identity of the synthesized compound, look for these diagnostic signals.
| Technique | Diagnostic Signal | Assignment |
| Amide -NH - | ||
| Vinyl proton ( | ||
| Vinyl proton ( | ||
| Vinyl proton ( | ||
| Methyl ester -OCH | ||
| Benzylic -CH | ||
| Carbonyls (Ester, Amide) | ||
| Vinyl Carbons | ||
| LC-MS (ESI+) | Protonated molecular ion |
Applications in Drug Discovery
This molecule is a prototypical "covalent fragment." Its reactivity profile is tuned for targeting non-catalytic cysteines on protein surfaces.
Mechanism of Action: Michael Addition
The acrylamide warhead reacts with nucleophilic cysteine residues via a 1,4-conjugate addition. This forms a permanent covalent bond, inhibiting the protein or tagging it for degradation.
Reaction Kinetics :
-
The reaction is pH-dependent (requires deprotonated thiolate,
). -
Reaction rates (
) are enhanced if the phenyl ring binds in a hydrophobic pocket near the target cysteine.
Figure 3: Mechanism of covalent protein modification via Michael Addition.
Key Uses
-
Covalent Fragment Screening : Used in mass spectrometry-based screens to identify druggable cysteines.
-
PROTAC Linker Synthesis : The methyl ester can be hydrolyzed to the acid and coupled to E3 ligase ligands (e.g., Thalidomide derivatives), creating a covalent PROTAC.
-
Activity-Based Protein Profiling (ABPP) : Can be converted to an alkyne derivative for click-chemistry proteomics.
References
-
Preparation of Acrylamides : Ohashi, I. et al. "Synthesis of N,N-di-n-propylacrylamide and related acrylamides." Royal Society of Chemistry, Supplementary Information.
-
Parent Compound Properties : PubChem.[4] "Methyl 2-(4-aminophenyl)acetate | C9H11NO2." National Library of Medicine.
-
Acryloyl Chloride Reactivity : BenchChem. "An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride." BenchChem Technical Guides.
- Covalent Inhibitor Design: Singh, J. et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. (Contextual grounding for acrylamide warhead utility).
-
Synthesis of Phenylacetate Derivatives : MDPI. "Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates." Molbank, 2024.[5]
